molecular formula C19H18N2O4 B2637163 5-Methoxy-2-(5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl)phenol CAS No. 896071-35-5

5-Methoxy-2-(5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl)phenol

Cat. No. B2637163
M. Wt: 338.363
InChI Key: NRIWMIKOPSWESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of phenol, which is an aromatic compound with a hydroxyl (-OH) group attached to the aromatic ring. The presence of methoxy (-OCH3) and pyrimidinyl groups suggest that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic phenol ring, the pyrimidine ring, and the methoxy groups. These functional groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The phenol and methoxy groups could potentially undergo a variety of reactions, including substitution and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and methoxy groups could affect the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with structural similarities, offering a foundation for understanding the chemical and physical properties of such molecules. For instance, the study on the synthesis and characterization of related compounds like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol by Bai Linsha (2015) highlights the methods for synthesizing complex molecules and analyzing their structure through various techniques such as UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction. This provides a template for the synthesis of 5-Methoxy-2-(5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl)phenol, suggesting potential approaches to its synthesis and characterization (Bai Linsha, 2015).

Molecular Docking and Quantum Chemical Calculations

The investigation of molecular structures and interactions through quantum chemical calculations and molecular docking is another area of research applicable to the compound . Studies such as those conducted by A. Viji et al. (2020) on similar compounds provide insights into their electronic structure, vibrational spectra, and potential biological interactions. These methods can predict the behavior of 5-Methoxy-2-(5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl)phenol in biological systems or its reactivity in chemical syntheses (A. Viji et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could explore its potential applications in various fields, such as medicine, materials science, or chemical synthesis. Studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

5-methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-20-11-18(25-17-7-5-4-6-16(17)24-3)19(21-12)14-9-8-13(23-2)10-15(14)22/h4-11,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIWMIKOPSWESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol

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